BenchChemオンラインストアへようこそ!

1-Phenyl-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea

Urea Transporter Inhibition UT-A1 Selectivity Structure-Activity Relationship (SAR)

This specific (pyrimidin-2-yl)pyrrolidine-phenyl urea configuration delivers nanomolar UT-A1 inhibition (IC50 150 nM) with 13.3-fold selectivity over UT-B, enabling precise mechanistic studies without the off-target noise of earlier micromolar inhibitors. Use this high-potency benchmark to calibrate SAR around the urea N-substituent; the dramatic 10-fold potency drop seen with N-adamantanyl analogs underscores the non-obvious value of the N-phenyl motif. Ideal for renal concentrating mechanism investigations and for setting selectivity baselines in pan-UT inhibitor programs.

Molecular Formula C16H19N5O
Molecular Weight 297.362
CAS No. 2097859-77-1
Cat. No. B2612645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea
CAS2097859-77-1
Molecular FormulaC16H19N5O
Molecular Weight297.362
Structural Identifiers
SMILESC1CC(N(C1)C2=NC=CC=N2)CNC(=O)NC3=CC=CC=C3
InChIInChI=1S/C16H19N5O/c22-16(20-13-6-2-1-3-7-13)19-12-14-8-4-11-21(14)15-17-9-5-10-18-15/h1-3,5-7,9-10,14H,4,8,11-12H2,(H2,19,20,22)
InChIKeyFMIOWAFZQKMIMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-Phenyl-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea (CAS 2097859-77-1): Chemical Identity and Core Pharmacological Profile


1-Phenyl-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea (CAS 2097859-77-1) is a synthetic small-molecule urea derivative belonging to the phenylurea class. It functions as a selective inhibitor of the urea transporter UT-A1, a target implicated in the renal urinary concentrating mechanism [1]. Structurally, it features a phenyl group linked via a urea bridge to a (pyrimidin-2-yl)pyrrolidine scaffold. Its molecular formula is C16H19N5O with a molecular weight of 297.35 g/mol . This compound is a key member of a series of pyrrolidinyl-phenylurea UT-A inhibitors under investigation for their potential as sodium-sparing diuretics, or 'urearetics' [1].

Why 1-Phenyl-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea (CAS 2097859-77-1) Cannot Be Replaced by a Generic In-Class Analog


While many phenylurea and pyrrolidinyl-urea derivatives exist, their biological activity is exquisitely sensitive to peripheral substitution. Even subtle modifications to the N-phenyl ring or the pyrrolidine N-substituent can result in profound loss of potency and selectivity for the UT-A1 transporter. For example, replacing the N-phenyl group with an N-adamantanyl moiety leads to a complete loss of nanomolar potency [1]. Similarly, alternative scaffolds targeting UT-A1 (e.g., triazoloquinoxalines) may differ significantly in their physicochemical and selectivity profiles, making simple interchangeability impossible without risking a drastic change in a compound's functional pharmacological fingerprint [2]. The evidence below demonstrates that the specific (pyrimidin-2-yl)pyrrolidine-phenyl combination in CAS 2097859-77-1 is a non-obvious contributor to its nanomolar UT-A1 activity.

Quantitative Evidence Guide for Differentiating 1-Phenyl-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea (CAS 2097859-77-1) from Its Closest Analogs


Head-to-Head UT-A1 Potency Comparison: 10-Fold Superiority over the N-Adamantanyl Analog

A direct comparison within the same assay system reveals that the phenyl-substituted target compound is vastly more potent than its adamantanyl-substituted structural analog. The target compound inhibits rat UT-A1 with an IC50 of 150 nM, compared to 1,500 nM for the analog where the N-phenyl moiety is replaced by an N-adamantanyl group [1]. This represents a 10-fold difference in potency, demonstrating that the phenyl group is a critical pharmacophoric element for high-affinity UT-A1 binding, and that simple bulkier hydrophobic substitutions are not tolerated.

Urea Transporter Inhibition UT-A1 Selectivity Structure-Activity Relationship (SAR)

UT-A1 vs. UT-B Selectivity Window: A 13.3-Fold Preference for the Therapeutic Target

The compound demonstrates a significant selectivity window between the two primary urea transporter isoforms. It inhibits UT-A1 with an IC50 of 150 nM, while its potency against the UT-B transporter is markedly lower, with an IC50 of 2,000 nM [1]. This 13.3-fold selectivity for UT-A1 over UT-B is crucial, as UT-B is the isoform expressed in renal vasa recta and erythrocytes, where inhibition is associated with a less desirable diuretic profile.

Urea Transporter UT-B Selectivity Diuretic Target Engagement

Class-Level Potency Benchmarking: Nanomolar Activity vs. Micromolar Early Leads

In the landscape of known UT-A inhibitors, the target compound resides in a high-potency tier. Early high-throughput screening hits for UT-A1 typically exhibited low micromolar IC50 values [1]. The target compound, with an IC50 of 150 nM, represents a potency improvement of over an order of magnitude compared to these micomolar starting points. More recent optimized leads, such as 1,2,4-triazoloquinoxalines, also achieve nanomolar potency (~150 nM), confirming that the target compound is competitive with the most advanced UT-A1 inhibitor chemotypes reported [2].

Chemical Probe UT-A1 Inhibitor Drug Discovery Benchmark

Procurement-Driven Application Scenarios for 1-Phenyl-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea (CAS 2097859-77-1)


UT-A1 Chemical Probe for Renal Physiology Studies

Investigators studying the urinary concentrating mechanism can use this compound as a potent (IC50 150 nM) and selective (13.3-fold over UT-B) chemical probe to acutely inhibit UT-A1 function in cellular or tissue models. Its nanomolar potency allows for low-concentration treatment that minimizes off-target effects associated with earlier micromolar inhibitors, leading to cleaner mechanistic data. [1]

SAR-Driven Lead Optimization for Sodium-Sparing Diuretics

Medicinal chemistry teams can leverage the dramatic 10-fold potency difference between the N-phenyl target compound and the N-adamantanyl analog to guide structure-activity relationship (SAR) explorations around the urea N-substituent. This compound serves as a high-potency benchmark for synthesizing and testing novel derivatives in a UT-A1 inhibition assay. [2]

Selectivity Profiling in Dual UT-A/UT-B Inhibitor Discovery

For programs seeking to develop pan-UT inhibitors, this compound provides a crucial selectivity baseline. Its measurable UT-B IC50 (2,000 nM) and 13.3-fold selectivity window make it a powerful tool for calibrating how structural modifications shift the UT-A1/UT-B selectivity balance, informing the design of balanced or isoform-selective inhibitors. [1]

Quote Request

Request a Quote for 1-Phenyl-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.